molecular formula C14H15O4P B051876 Bis(3-methylphenyl) hydrogen phosphate CAS No. 36400-46-1

Bis(3-methylphenyl) hydrogen phosphate

Cat. No.: B051876
CAS No.: 36400-46-1
M. Wt: 278.24 g/mol
InChI Key: JIHHEDIKJNYFHY-UHFFFAOYSA-N
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Description

Bis(3-methylphenyl) hydrogen phosphate is an organic compound with the molecular formula C14H15O4P. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes two 3-methylphenyl groups attached to a phosphate group.

Preparation Methods

The synthesis of Bis(3-methylphenyl) hydrogen phosphate typically involves the reaction of 3-methylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours .

Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Bis(3-methylphenyl) hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and phenols. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups. Reagents like sodium hydroxide (NaOH) and alkyl halides are commonly employed.

    Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form phosphoric acid and 3-methylphenol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(3-methylphenyl) hydrogen phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphates and related compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways involving phosphate groups. It serves as a model compound for understanding the behavior of phosphate esters in biological systems.

    Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate. Its derivatives may exhibit biological activities that are useful in drug development.

    Industry: The compound is employed in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Bis(3-methylphenyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes that catalyze phosphate-related reactions. The compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes and metabolic functions .

Comparison with Similar Compounds

Bis(3-methylphenyl) hydrogen phosphate can be compared with other similar compounds, such as:

    Bis(4-methylphenyl) hydrogen phosphate: This compound has a similar structure but with 4-methylphenyl groups instead of 3-methylphenyl groups. The positional difference can affect its reactivity and applications.

    Triphenyl phosphate: A widely used flame retardant and plasticizer, triphenyl phosphate has three phenyl groups attached to the phosphate group. It differs in its physical properties and industrial uses.

    Dimethyl phenyl phosphate: This compound has two methyl groups and one phenyl group attached to the phosphate group. It is used in different chemical reactions and applications compared to this compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Biological Activity

Bis(3-methylphenyl) hydrogen phosphate (BMHP) is an organophosphate compound that has garnered attention for its potential biological activities, particularly in biochemical research and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and applications in various scientific fields.

BMHP is characterized by its phosphate group bonded to two 3-methylphenyl moieties. Its chemical structure allows it to participate in various biochemical reactions, making it a valuable tool in both research and industrial applications.

The biological activity of BMHP primarily involves its interaction with enzymes and receptors. The phosphate group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes that catalyze phosphate-related reactions. This interaction is crucial for understanding cellular processes and metabolic functions.

Enzyme Interaction

BMHP is utilized in biochemical studies to investigate enzyme activities related to phosphate metabolism. It serves as a model compound for understanding how phosphate esters behave in biological systems. Research indicates that BMHP can modulate enzyme activity through phosphorylation, which alters protein function and stability.

Anticancer Activity

Recent studies have explored the potential anticancer properties of BMHP and its derivatives. For instance, modifications to the structure of BMHP have shown promising results in inhibiting cancer cell proliferation in vitro. Specific derivatives demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that BMHP may be a candidate for further drug development .

Study 1: Enzyme Activity Modulation

In a study examining the effects of BMHP on phosphatase enzymes, it was found that varying concentrations of the compound could significantly alter enzyme kinetics. The study reported an increase in enzyme activity at lower concentrations, while higher concentrations led to inhibition, illustrating a dose-dependent response.

Study 2: Anticancer Properties

A series of derivatives based on BMHP were synthesized and tested against human breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value of 0.075 µM, indicating strong anticancer potential while maintaining low toxicity towards non-cancerous cells. This study highlights the therapeutic potential of BMHP derivatives in cancer treatment .

Scientific Research

BMHP is employed extensively in organic synthesis and as a reagent in various chemical reactions. Its unique properties make it suitable for studying reaction mechanisms and developing new synthetic methodologies.

Industrial Use

In addition to its research applications, BMHP is used in the production of flame retardants and plasticizers due to its stability and reactivity. Its role as an intermediate in pharmaceutical synthesis also underscores its industrial relevance.

Data Table: Biological Activity Overview

Activity Description IC50 Values
Enzyme ModulationAlters phosphatase activityVaries with concentration
Anticancer ActivityInhibits growth of MCF-7 cells0.075 µM
Industrial ApplicationsUsed as flame retardants and plasticizersNot applicable

Properties

IUPAC Name

bis(3-methylphenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O4P/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHHEDIKJNYFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957752
Record name Bis(3-methylphenyl) hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36400-46-1
Record name Di-m-cresyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036400461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3-methylphenyl) hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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